molecular formula C16H22N2O B5495014 N,N-diallyl-N'-(4-isopropylphenyl)urea

N,N-diallyl-N'-(4-isopropylphenyl)urea

Cat. No.: B5495014
M. Wt: 258.36 g/mol
InChI Key: AFEOELHNZVSWKW-UHFFFAOYSA-N
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Description

N,N-diallyl-N’-(4-isopropylphenyl)urea: is a synthetic organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of two allyl groups and a 4-isopropylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-(4-isopropylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for large-scale production . The reaction typically proceeds under mild conditions, resulting in high yields and chemical purity.

Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-diallyl-N’-(4-isopropylphenyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . While this method is widely used, it is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-N’-(4-isopropylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: N,N-diallyl-N’-(4-isopropylphenyl)urea is used as a building block for the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical intermediates.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of interest in pharmaceutical research. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, N,N-diallyl-N’-(4-isopropylphenyl)urea is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(4-isopropylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N,N-diallyl-N’-(4-isopropylphenyl)urea is unique due to its specific combination of allyl and isopropylphenyl groups

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-5-11-18(12-6-2)16(19)17-15-9-7-14(8-10-15)13(3)4/h5-10,13H,1-2,11-12H2,3-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOELHNZVSWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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